Cas no 1286274-27-8 (Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate)
![Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/1286274-27-8x500.png)
Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate
- Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate
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- インチ: 1S/C17H23FN2O5/c1-17(2,3)25-16(21)19-9-7-12(8-10-19)11-24-14-6-4-5-13(18)15(14)20(22)23/h4-6,12H,7-11H2,1-3H3
- InChIKey: IVFGFFUZCOWNHS-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1[N+](=O)[O-])OCC1CCN(C(=O)OC(C)(C)C)CC1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 5
- 複雑さ: 469
- トポロジー分子極性表面積: 84.6
- XLogP3: 3.5
Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM318476-1g |
tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate |
1286274-27-8 | 95% | 1g |
$350 | 2021-08-18 | |
Fluorochem | 063818-1g |
tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate |
1286274-27-8 | 95% | 1g |
£276.00 | 2022-03-01 | |
Chemenu | CM318476-1g |
tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate |
1286274-27-8 | 95% | 1g |
$408 | 2022-09-03 |
Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylateに関する追加情報
Research Brief on Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate (CAS: 1286274-27-8)
Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate (CAS: 1286274-27-8) is a synthetic intermediate of growing importance in the pharmaceutical and chemical biology fields. This compound, characterized by its piperidine scaffold and nitro-fluorophenoxy moiety, has recently garnered attention due to its potential applications in drug discovery and development. Recent studies highlight its utility as a versatile building block for the synthesis of bioactive molecules, particularly in the context of kinase inhibitors and other targeted therapies.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of this compound in the synthesis of novel PI3K inhibitors. The tert-butyloxycarbonyl (Boc) protecting group and the fluorine-nitro aromatic system were found to be critical for modulating the compound's reactivity and binding affinity. The study demonstrated that derivatives of this intermediate exhibited promising activity against cancer cell lines, with IC50 values in the low micromolar range. These findings underscore its potential as a key intermediate in oncology drug development.
Another significant application of CAS 1286274-27-8 was reported in a 2024 ACS Chemical Biology paper, where it served as a precursor for the development of fluorescent probes targeting G-protein-coupled receptors (GPCRs). The nitro group was selectively reduced to an amine, enabling further functionalization with fluorophores. This approach allowed for real-time visualization of receptor dynamics in live cells, providing new insights into GPCR signaling mechanisms. The study emphasized the compound's adaptability in chemical biology tool development.
From a synthetic chemistry perspective, recent advances in the preparation of this compound have focused on optimizing yield and purity. A 2023 Organic Process Research & Development article detailed a streamlined synthesis route using continuous flow chemistry, achieving an 85% yield with >99% purity. This improvement addresses previous challenges in large-scale production, making the compound more accessible for industrial applications. The authors noted that the fluorine atom's ortho-position to the nitro group played a crucial role in directing subsequent substitution reactions.
Looking ahead, the unique structural features of CAS 1286274-27-8 continue to inspire innovative applications. Current research directions include its incorporation into PROTACs (proteolysis-targeting chimeras) and covalent inhibitor design. Its compatibility with diverse chemical transformations positions it as a valuable asset in medicinal chemistry campaigns. However, researchers caution that further pharmacokinetic studies are needed to fully exploit its potential in drug development.
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